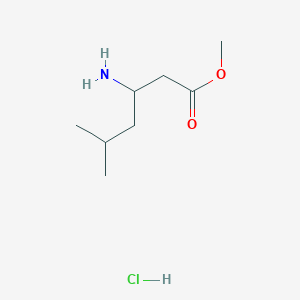
tert-butyl azetidine-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl azetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . This compound is used as a building block in the synthesis of various other compounds .
Synthesis Analysis
This compound can be used as a precursor in the synthesis of thia and oxa-azaspiro . It can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H . This indicates the presence of a tert-butyl group, an azetidine ring, a carboxylate group, and a hydrochloride group in the molecule.Chemical Reactions Analysis
The L-proline analogue, L-azetidine-2-carboxylate (L-AZC), can be quickly involved in proteins and cause protein misfolding, disrupting the normal function of the protein .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It is stored under an inert atmosphere at temperatures between 2-8°C .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl azetidine-2-carboxylate hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "tert-butyl glycinate", "ethyl chloroformate", "sodium azide", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: tert-butyl glycinate is reacted with ethyl chloroformate in the presence of a base to form tert-butyl N-(ethoxycarbonyl)glycinate.", "Step 2: tert-butyl N-(ethoxycarbonyl)glycinate is then reacted with sodium azide in the presence of a solvent such as diethyl ether to form tert-butyl azetidine-2-carboxylate.", "Step 3: The tert-butyl azetidine-2-carboxylate is then converted to its hydrochloride salt by treatment with hydrochloric acid.", "Step 4: The crude product is purified by recrystallization from a suitable solvent such as diethyl ether and dried over magnesium sulfate." ] } | |
Número CAS |
2322236-37-1 |
Fórmula molecular |
C8H16ClNO2 |
Peso molecular |
193.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



